Cas no 1219981-06-2 (3-Piperidinyl nicotinate hydrochloride)

3-Piperidinyl nicotinate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-PIPERIDINYL NICOTINATE HYDROCHLORIDE
- Piperidin-3-yl nicotinate hydrochloride
- piperidin-3-yl pyridine-3-carboxylate hydrochloride
- 3-Piperidinyl nicotinate hydrochloride
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- Inchi: 1S/C11H14N2O2.ClH/c14-11(9-3-1-5-12-7-9)15-10-4-2-6-13-8-10;/h1,3,5,7,10,13H,2,4,6,8H2;1H
- InChI Key: ZGFBLNATAXQBAF-UHFFFAOYSA-N
- SMILES: Cl.O(C(C1C=NC=CC=1)=O)C1CNCCC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 221
- Topological Polar Surface Area: 51.2
3-Piperidinyl nicotinate hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P034235-250mg |
3-Piperidinyl nicotinate hydrochloride |
1219981-06-2 | 250mg |
$ 375.00 | 2022-06-03 | ||
TRC | P034235-125mg |
3-Piperidinyl nicotinate hydrochloride |
1219981-06-2 | 125mg |
$ 230.00 | 2022-06-03 |
3-Piperidinyl nicotinate hydrochloride Related Literature
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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4. Book reviews
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
Additional information on 3-Piperidinyl nicotinate hydrochloride
3-Piperidinyl Nicotinate Hydrochloride (CAS 1219981-06-2): A Multifunctional Compound for Therapeutic Applications
3-Piperidinyl nicotinate hydrochloride, also known as CAS 1219981-06-2, is a chemically synthesized compound that has garnered significant attention in the field of pharmacology and medicinal chemistry. This compound belongs to the class of nicotinic acid derivatives, which are well-established for their diverse biological activities. The 3-piperidinyl group attached to the nicotinate moiety confers unique pharmacological properties, making it a promising candidate for various therapeutic applications. Recent studies have highlighted its potential in modulating inflammatory pathways, neuroprotection, and metabolic regulation, positioning it as a key molecule in the development of novel therapeutics.
The 3-piperidinyl nicotinate hydrochloride structure is characterized by a nicotinic acid backbone with a piperidine ring substituent. This molecular architecture allows for the formation of hydrogen bonds and ionic interactions, which are critical for its biological activity. The hydrochloride salt form enhances solubility and bioavailability, making it suitable for oral administration. The compound's molecular formula is C11H17N2O2Cl, with a molecular weight of 249.73 g/mol. Its chemical stability under physiological conditions further supports its potential as a drug candidate.
Recent advancements in pharmacological research have underscored the role of 3-piperidinyl nicotinate hydrochloride in modulating inflammatory responses. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound inhibits the NF-κB signaling pathway, a key mediator of inflammation. The 3-piperidinyl group was found to enhance the compound's ability to bind to the TNF-α receptor, thereby reducing the production of pro-inflammatory cytokines such as IL-6 and IL-1β. These findings suggest its potential as an adjunct therapy for chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 3-piperidinyl nicotinate hydrochloride has shown promise in neurodegenerative disease research. A 2024 preclinical study in Neuropharmacology revealed that this compound exhibits neuroprotective effects by reducing oxidative stress and mitochondrial dysfunction. The 3-piperidinyl nicotinate hydrochloride was observed to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in neuronal cells exposed to oxidative stress. These mechanisms are critical for the treatment of conditions like Parkinson's disease and Alzheimer's disease, where oxidative damage plays a central role.
Metabolic regulation is another area where 3-piperidinyl nicotinate hydrochloride has shown potential. Research published in Cell Metabolism in 2023 highlighted its ability to modulate lipid metabolism by activating PPAR-α receptors. The 3-piperidinyl group enhances the compound's affinity for PPAR-α, leading to increased fatty acid oxidation and reduced triglyceride accumulation. This property makes it a candidate for the treatment of metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).
The synthesis of 3-piperidinyl nicotinate hydrochloride involves a multi-step process that includes the formation of the piperidine ring and the introduction of the nicotinate moiety. A 2024 study in Organic & Biomolecular Chemistry described an optimized synthetic route that improves the yield and purity of the compound. The 3-piperidinyl nicotinate hydrochloride synthesis process utilizes catalytic hydrogenation and microwave-assisted reactions to achieve high efficiency. This method not only reduces the environmental impact but also ensures the production of a high-quality product suitable for pharmaceutical applications.
Pharmacokinetic studies on 3-piperidinyl nicotinate hydrochloride have revealed its favorable absorption, distribution, metabolism, and excretion (ADME) profile. A 2023 study in Drug Metabolism and Disposition showed that the compound is rapidly absorbed from the gastrointestinal tract and exhibits high bioavailability. The hydrochloride salt form enhances its solubility, allowing for efficient systemic distribution. The compound is primarily metabolized in the liver via oxidative pathways, with minimal renal excretion, which reduces the risk of nephrotoxicity. These pharmacokinetic properties make it a viable candidate for oral administration in clinical settings.
Despite its promising properties, the therapeutic potential of 3-piperidinyl nicotinate hydrochloride is still under investigation. Ongoing clinical trials are evaluating its safety and efficacy in various disease models. A Phase I trial conducted in 2024 demonstrated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. The 3-piperidinyl nicotinate hydrochloride is currently being tested for its effectiveness in reducing inflammation in patients with rheumatoid arthritis and improving metabolic parameters in individuals with type 2 diabetes.
As the field of medicinal chemistry continues to evolve, the 3-piperidinyl nicotinate hydrochloride represents a significant advancement in the development of multifunctional therapeutics. Its ability to modulate inflammatory pathways, provide neuroprotection, and regulate metabolism positions it as a versatile compound with broad therapeutic applications. The 3-piperidinyl group and hydrochloride salt form are critical to its biological activity and pharmacological profile, making it a key molecule in the pursuit of novel treatments for a wide range of diseases.
Further research is needed to fully elucidate the mechanisms of action and optimize the therapeutic potential of 3-piperidinyl nicotinate hydrochloride. Advances in computational modeling and drug delivery systems may further enhance its efficacy and reduce potential side effects. As such, this compound remains a focal point of ongoing research, with the potential to make significant contributions to the field of pharmacology and the treatment of complex diseases.
The 3-piperidinyl nicotinate hydrochloride is a prime example of how structural modifications can significantly impact the biological activity of a compound. Its unique molecular architecture, combined with the benefits of the hydrochloride salt form, makes it a promising candidate for the development of new therapeutics. As research in this area progresses, it is expected that 3-piperidinyl nicotinate hydrochloride will play a pivotal role in the treatment of various diseases, offering new hope for patients in need of effective and safe therapeutic options.
In conclusion, the 3-piperidinyl nicotinate hydrochloride is a compound with a wide range of potential applications in medicine. Its ability to modulate inflammatory responses, provide neuroprotection, and regulate metabolism highlights its significance in the development of novel therapeutics. The 3-piperidinyl group and hydrochloride salt form are crucial to its pharmacological profile, making it a key molecule in the pursuit of innovative treatments. As ongoing research continues to uncover its full potential, the 3-piperidinyl nicotinate hydrochloride is poised to become an important player in the field of pharmacology and the treatment of complex diseases.
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